1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15766873
Molecular Formula: C10H12FN3O
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN3O |
|---|---|
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H12FN3O/c11-3-4-14-8-9(6-13-14)12-7-10-2-1-5-15-10/h1-2,5-6,8,12H,3-4,7H2 |
| Standard InChI Key | SNABFUPVVKPWBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)CNC2=CN(N=C2)CCF |
Introduction
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two adjacent nitrogen atoms in the ring structure. This particular compound features a fluoroethyl group and a furan-2-ylmethyl moiety attached to the pyrazole ring, contributing to its unique chemical properties and potential biological activities.
Key Features:
-
Molecular Formula: C12H14FN3O
-
Molecular Weight: Approximately 223.25 g/mol
-
Chemical Structure: Includes a pyrazole ring, a fluoroethyl group, and a furan-2-ylmethyl group
Synthesis of 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine
The synthesis of this compound typically involves multi-step organic reactions. Key steps include oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Solvents such as dimethylformamide or tetrahydrofuran are frequently employed, along with bases like sodium hydride or potassium carbonate to facilitate reactions.
Biological Activities
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine exhibits notable biological activities, including potential antimicrobial and anti-inflammatory properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and eliciting various biological effects. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and microbial growth.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine, allowing for comparative analysis:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine | Lacks fluorinated ethyl group | Moderate antimicrobial properties |
| 5-fluoro-N-(furan-2-ylmethyl)-4-methylpyrazole | Contains fluorine but different substituents | Potential anticancer properties |
| 4-methyl-N-(furan-2-yloxy)pyrazole | Similar pyrazole structure without fluorine | Investigated for anti-inflammatory effects |
Applications and Future Research
1-(2-fluoroethyl)-N-(furan-2-ylmethyl)-1H-pyrazol-4-amine has several potential applications across different domains, including medicinal chemistry and drug development. Its unique combination of functional groups enhances its reactivity and biological profile, making it a valuable candidate for further research and application development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume